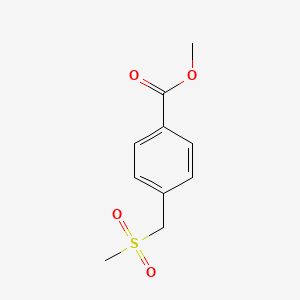

Methyl 4-(methylsulfonylmethyl)benzoate

Descripción general

Descripción

Methyl 4-(methylsulfonylmethyl)benzoate is a chemical compound with the molecular formula C10H12O4S . Its average mass is 228.265 Da and its monoisotopic mass is 228.045624 Da . It is used in scientific research and has diverse applications ranging from drug synthesis to material science.

Molecular Structure Analysis

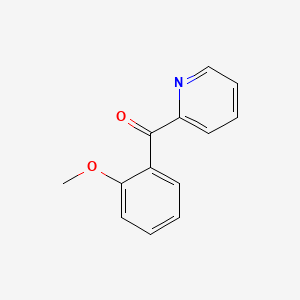

The molecular structure of Methyl 4-(methylsulfonylmethyl)benzoate consists of a benzoate group attached to a methylsulfonylmethyl group . The benzoate group is a benzene ring with a carboxylate (COO-) group, and the methylsulfonylmethyl group consists of a sulfur atom bonded to two oxygen atoms and a methyl group .Physical And Chemical Properties Analysis

Methyl 4-(methylsulfonylmethyl)benzoate is a white crystalline powder . It has a melting point of 161.5-167.5°C . More specific physical and chemical properties such as solubility, density, and boiling point are not provided in the search results.Aplicaciones Científicas De Investigación

Application in Bioprocessing

Scientific Field

Biotechnology and Bioengineering

Application Summary

Methyl 4-(methylsulfonylmethyl)benzoate is utilized in bioprocessing, particularly in the optimization of biocatalytic processes. Its role as a reagent in enzymatic reactions helps in the synthesis of complex organic compounds.

Experimental Procedures

The compound is used as a substrate in enzyme-catalyzed reactions under controlled conditions. Parameters such as pH, temperature, and enzyme concentration are meticulously optimized to achieve the highest conversion rates.

Results and Outcomes

The use of this compound has led to increased yields of desired products, with HPLC assays showing purity levels of over 97.5%. The efficiency of biocatalytic processes has been significantly improved, making it a valuable asset in industrial biotechnology applications .

Application in Cell Culture

Scientific Field

Cell Biology

Application Summary

In cell culture, Methyl 4-(methylsulfonylmethyl)benzoate serves as a solvent and reagent for various cellular assays. It aids in the preparation of cell culture media and can act as a selection agent in some protocols.

Experimental Procedures

The compound is incorporated into cell culture media following sterility filtration. Its concentration is carefully measured to maintain cell viability and function.

Results and Outcomes

Studies have shown that the compound does not adversely affect cell growth at certain concentrations, making it suitable for long-term cell culture experiments .

Application in Gene Therapy

Scientific Field

Genetic Engineering

Application Summary

This compound is explored in gene therapy as a potential carrier molecule for gene delivery. Its chemical structure allows for the attachment of nucleic acid sequences.

Experimental Procedures

Gene sequences are linked to Methyl 4-(methylsulfonylmethyl)benzoate molecules, which are then introduced into target cells. The uptake and expression of the genetic material are monitored.

Results and Outcomes

Preliminary results indicate successful transfection in a variety of cell lines, with minimal cytotoxicity observed. Further research is ongoing to determine the long-term stability and expression of the introduced genes .

Application in Chromatography

Scientific Field

Analytical Chemistry

Application Summary

In chromatography, the compound is used as a standard for calibrating analytical instruments. Its distinct chemical properties make it an ideal reference material.

Experimental Procedures

A known quantity of the compound is run through chromatographic systems to establish baseline readings. These readings are used to calibrate the instruments for accurate sample analysis.

Results and Outcomes

The use of Methyl 4-(methylsulfonylmethyl)benzoate has resulted in more precise and reliable chromatographic measurements, enhancing the accuracy of analytical results .

Application in Molecular Testing

Scientific Field

Molecular Diagnostics

Application Summary

The compound finds application in molecular testing where it acts as a reactant in diagnostic assays, particularly in the development of new testing methodologies.

Experimental Procedures

It is used in the formulation of assay kits, where its reactivity with specific biomarkers is exploited. The compound’s interaction with target molecules is quantified to assess the presence of certain conditions.

Results and Outcomes

The introduction of this compound in molecular testing has led to the development of more sensitive and specific diagnostic assays, contributing to advancements in personalized medicine .

Application in Synthetic Chemistry

Scientific Field

Organic Synthesis

Application Summary

Methyl 4-(methylsulfonylmethyl)benzoate is a key intermediate in the synthesis of various organic compounds. Its reactivity is harnessed to build complex molecular structures.

Experimental Procedures

The compound is used in multi-step synthetic routes, often involving reactions like esterification or alkylation. Reaction conditions are fine-tuned to maximize yield and selectivity.

Results and Outcomes

The compound’s use in synthetic chemistry has enabled the creation of numerous novel molecules with potential applications in pharmaceuticals and materials science. Its versatility in reactions has been well-documented, with several publications detailing its role in the synthesis of complex organic structures .

This analysis provides a glimpse into the diverse applications of Methyl 4-(methylsulfonylmethyl)benzoate across various scientific fields. Each application leverages the unique properties of the compound to advance research and development in significant ways.

Application in Polymer Synthesis

Scientific Field

Polymer Chemistry

Application Summary

This compound is used in the synthesis of specialized polymers. Its ability to act as a monomer or a cross-linking agent allows for the creation of polymers with unique properties.

Results and Outcomes

The resulting polymers exhibit enhanced thermal stability and mechanical strength. The compound’s incorporation into polymer chains has been shown to improve the material’s resistance to solvents and degradation .

Application in Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Application Summary

In medicinal chemistry, the compound is explored for its potential as a building block in drug design. Its structural features are beneficial in the synthesis of pharmaceuticals.

Experimental Procedures

“Methyl 4-(methylsulfonylmethyl)benzoate” is used in various synthetic pathways to construct drug molecules. It often undergoes further functionalization to introduce additional pharmacophores.

Results and Outcomes

Compounds synthesized using this ester have shown promising biological activity in preliminary screenings. Its use has led to the discovery of new lead compounds with potential therapeutic applications .

Application in Environmental Chemistry

Scientific Field

Environmental Chemistry

Application Summary

The compound’s role in environmental chemistry includes its use as a standard in pollutant analysis and as a reagent in the synthesis of environmentally benign materials.

Experimental Procedures

It is used to calibrate analytical equipment for the detection of environmental pollutants. Additionally, it serves as a precursor in the synthesis of biodegradable materials.

Results and Outcomes

The use of “Methyl 4-(methylsulfonylmethyl)benzoate” has contributed to more accurate monitoring of environmental contaminants. Moreover, materials synthesized using this compound have shown improved biodegradability, reducing their ecological impact .

Application in Nanotechnology

Scientific Field

Nanotechnology

Application Summary

The compound is utilized in the fabrication of nanostructured materials. Its chemical reactivity enables the formation of nanoscale architectures with precise control.

Experimental Procedures

Nanoparticles or nanocomposites are synthesized using “Methyl 4-(methylsulfonylmethyl)benzoate” as a precursor. Techniques such as self-assembly or templating are employed to achieve the desired nanostructures.

Results and Outcomes

The nanostructures created using this compound have demonstrated unique optical, electrical, and catalytic properties. These materials are being investigated for their potential use in electronics, sensing, and catalysis .

Application in Food Chemistry

Scientific Field

Food Chemistry

Application Summary

In food chemistry, the compound is investigated for its use as a synthetic flavoring agent. Its molecular structure allows for the mimicry of natural flavors.

Experimental Procedures

“Methyl 4-(methylsulfonylmethyl)benzoate” is incorporated into flavor formulations and tested for sensory evaluation. The compound’s stability and compatibility with other ingredients are assessed.

Results and Outcomes

The compound has been found to contribute to complex flavor profiles in food products. Its use in flavor chemistry is expanding, with ongoing research into its safety and efficacy as a flavoring agent .

Application in Agricultural Chemistry

Scientific Field

Agricultural Chemistry

Application Summary

This compound is applied in the development of agrochemicals. Its reactivity is exploited to create compounds that can protect crops from pests and diseases.

Experimental Procedures

Agrochemicals containing “Methyl 4-(methylsulfonylmethyl)benzoate” are synthesized and tested for their efficacy against various agricultural threats. The compound’s effects on non-target organisms are also studied.

Results and Outcomes

The agrochemicals developed have shown effectiveness in protecting crops, with minimal impact on beneficial species. The compound’s use in agriculture is contributing to more sustainable farming practices .

Safety And Hazards

Methyl 4-(methylsulfonylmethyl)benzoate should be handled with personal protective equipment and face protection . It should be stored in a dry, cool, and well-ventilated place . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation . In case of contact, the affected area should be rinsed immediately with plenty of water .

Propiedades

IUPAC Name |

methyl 4-(methylsulfonylmethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-14-10(11)9-5-3-8(4-6-9)7-15(2,12)13/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKJFFWCTKJUKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384424 | |

| Record name | methyl 4-(methylsulfonylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(methylsulfonylmethyl)benzoate | |

CAS RN |

160446-22-0 | |

| Record name | Methyl 4-[(methylsulfonyl)methyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160446-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 4-(methylsulfonylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B1597373.png)

![1,1'-Bicyclohexyl, 4-pentyl-4'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B1597384.png)